3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol
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Overview
Description
3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it significant in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol typically involves the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate, followed by cyclization and subsequent methylation. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and their derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antitumor activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)pyrazole
- 4-(trifluoromethyl)phenylhydrazine
- (trifluoromethoxy)benzene
Uniqueness
3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer enhanced chemical stability and biological activity. Compared to similar compounds, it exhibits superior performance in various applications, including pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-7-5-10(17)16(15-7)9-4-2-3-8(6-9)11(12,13)14/h2-6,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZBHANUXDXBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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